Pentyl carbonotrithioate

Description

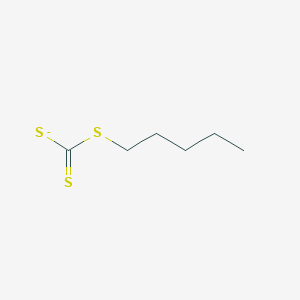

Structure

3D Structure

Properties

CAS No. |

113099-70-0 |

|---|---|

Molecular Formula |

C6H11S3- |

Molecular Weight |

179.4 g/mol |

IUPAC Name |

pentylsulfanylmethanedithioate |

InChI |

InChI=1S/C6H12S3/c1-2-3-4-5-9-6(7)8/h2-5H2,1H3,(H,7,8)/p-1 |

InChI Key |

SOHNHJQRMYPEHK-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCSC(=S)[S-] |

Origin of Product |

United States |

Foundational & Exploratory

Pentyl Carbonotrithioate: A Technical Guide for Advanced Chemical Synthesis and Drug Delivery Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pentyl carbonotrithioate, detailing its chemical structure, properties, and its significant role as a chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization for the development of advanced drug delivery systems.

Introduction to this compound

This compound is an organosulfur compound belonging to the trithiocarbonate class of molecules. Its structure features a pentyl group attached to a carbonotrithioate core. This compound is of particular interest in polymer chemistry, where it serves as a highly efficient chain transfer agent (CTA) in RAFT polymerization. The use of this compound allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures, which are critical attributes for materials used in biomedical applications, including drug delivery.

Chemical Structure and Properties

The chemical structure of this compound consists of a five-carbon alkyl chain (pentyl group) bonded to the sulfur atom of the trithiocarbonate functional group.

Chemical Structure:

Caption: Chemical structure of this compound.

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C6H12S3 |

| Molecular Weight | 179.4 g/mol [1] |

| CAS Number | 113099-70-0[1] |

| Appearance | Colorless to pale yellow liquid[1] |

| Density | Approximately 1.1 g/cm³[1] |

| Boiling Point | Approximately 160 °C[1] |

| Solubility | Soluble in organic solvents (e.g., acetone, dichloromethane); Insoluble in water[1] |

Experimental Protocols

Synthesis of this compound

A general and robust method for the synthesis of alkyl trithiocarbonates involves the reaction of an alkyl halide with carbon disulfide in the presence of a base. The following is a representative protocol adapted for the synthesis of this compound.

Materials:

-

1-Bromopentane (or 1-chloropentane)

-

Carbon disulfide (CS₂)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O) or another suitable base (e.g., sodium hydride)

-

Phase transfer catalyst (e.g., Aliquat 336) (optional, but recommended for improved yield)

-

Deionized water

-

Dichloromethane (or other suitable organic solvent)

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium sulfide nonahydrate in deionized water.

-

If using a phase transfer catalyst, add it to the aqueous solution.

-

Cool the mixture in an ice bath.

-

Slowly add carbon disulfide to the cooled solution while stirring vigorously. The solution will typically turn a deep red or orange color, indicating the formation of the trithiocarbonate salt.

-

After stirring for a designated period (e.g., 1-2 hours) at low temperature, add 1-bromopentane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and continue stirring overnight.

-

Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography if necessary.

RAFT Polymerization of N-isopropylacrylamide (NIPAAm) for a Thermoresponsive Drug Carrier

This protocol describes the synthesis of a thermoresponsive polymer, poly(N-isopropylacrylamide) (PNIPAAm), using this compound as the RAFT agent. Such polymers can be designed to encapsulate and release therapeutic agents in response to temperature changes.

Materials:

-

N-isopropylacrylamide (NIPAAm) (monomer)

-

This compound (RAFT agent)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

-

1,4-Dioxane (or other suitable solvent)

Procedure:

-

In a Schlenk flask, dissolve NIPAAm, this compound, and AIBN in 1,4-dioxane. The molar ratio of monomer to RAFT agent to initiator will determine the final molecular weight and should be calculated based on the desired polymer characteristics.

-

Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C) and stir.

-

Monitor the polymerization progress by taking aliquots at regular intervals and analyzing the monomer conversion via techniques such as ¹H NMR or gas chromatography.

-

Once the desired monomer conversion is reached, quench the polymerization by rapidly cooling the flask in an ice bath and exposing the mixture to air.

-

Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., cold diethyl ether or hexane).

-

Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Application in Drug Delivery: A Stimuli-Responsive System

Polymers synthesized via RAFT polymerization using this compound can be engineered to create sophisticated drug delivery systems. A prominent example is the development of stimuli-responsive nanoparticles that can release their payload in response to specific environmental triggers, such as a change in temperature or pH.

The workflow for creating a thermoresponsive drug delivery system using a polymer synthesized with this compound is illustrated below.

Caption: Workflow for a thermoresponsive drug delivery system.

In this workflow, an amphiphilic block copolymer is first synthesized using RAFT polymerization with this compound. This polymer is designed to self-assemble into nanoparticles (micelles or vesicles) in an aqueous environment, encapsulating a therapeutic drug. When these nanoparticles accumulate in a target tissue, such as a tumor, a local increase in temperature (hyperthermia) above the lower critical solution temperature (LCST) of the thermoresponsive block will trigger the destabilization of the nanoparticles, leading to the controlled release of the encapsulated drug.

References

An In-Depth Technical Guide to the Synthesis and Purification of Pentyl Carbonotrithioate for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of pentyl carbonotrithioate, a key reagent in various laboratory applications, including Reversible Addition-Fragmenttation chain Transfer (RAFT) polymerization. The following sections detail the chemical pathway, a step-by-step experimental protocol, and methods for purification and characterization, supported by quantitative data and workflow diagrams.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step, one-pot reaction. The general approach involves the formation of a trithiocarbonate salt by reacting a thiol with carbon disulfide in the presence of a base. This intermediate is then alkylated to yield the final product.

A common synthetic route for unsymmetrical trithiocarbonates involves the reaction of thiols, carbon disulfide, and alkyl halides in the presence of a base like triethylamine in an aqueous medium at room temperature.[1] Symmetrical trithiocarbonates can also be prepared using similar methods.[1]

The synthesis of this compound follows the general principle of reacting pentanethiol with carbon disulfide to form the pentyl trithiocarbonate anion. This anion is then reacted with an alkylating agent, such as an alkyl halide, to yield the desired S-pentyl-S'-alkyl carbonotrithioate. For the purpose of this guide, we will focus on the synthesis of a symmetrical dithis compound.

Signaling Pathway of the Synthesis Reaction

The synthesis proceeds through a nucleophilic addition of the thiolate to carbon disulfide, followed by alkylation.

Experimental Protocol: Synthesis of Dithis compound

This protocol is adapted from general methods for the synthesis of symmetrical trithiocarbonates.

Materials:

-

Pentanethiol

-

Carbon Disulfide (CS₂)

-

Sodium Hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium hydroxide (1.0 eq) in deionized water. Cool the solution to 0-5 °C in an ice bath.

-

Thiolate Formation: Slowly add pentanethiol (1.0 eq) to the cooled NaOH solution while stirring. Continue stirring for 15-30 minutes to ensure complete formation of the sodium pentanethiolate.

-

Trithiocarbonate Formation: Add carbon disulfide (1.1 eq) dropwise to the reaction mixture, maintaining the temperature between 0-5 °C. The solution will typically turn a deep red or orange color, indicating the formation of the trithiocarbonate salt. Stir for an additional 1-2 hours at this temperature.

-

Alkylation: Add a second equivalent of pentanethiol (1.0 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification of this compound

The crude this compound is typically purified by flash column chromatography on silica gel.

Materials:

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate

Equipment:

-

Glass chromatography column

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a level surface.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the polarity. The optimal solvent system should be determined by TLC analysis beforehand.

-

Fraction Collection: Collect fractions and monitor the separation by TLC.

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound as a yellow oil.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of dithis compound.

Table 1: Synthesis Reaction Parameters and Yield

| Parameter | Value |

| Reactants | |

| Pentanethiol | 2.0 eq |

| Carbon Disulfide | 1.1 eq |

| Sodium Hydroxide | 1.0 eq |

| Reaction Conditions | |

| Temperature | 0 °C to Room Temp. |

| Reaction Time | ~18 hours |

| Yield | |

| Crude Yield | >90% |

| Purified Yield | 70-85% |

Table 2: Characterization Data for Dithis compound

| Analysis | Expected Results |

| Appearance | Yellow Oil |

| ¹H NMR (CDCl₃) | * δ (ppm): ~3.3 (t, 4H, -S-CH₂ -), ~1.7 (m, 4H, -CH₂-CH₂ -CH₂-), ~1.4 (m, 8H, -(CH₂ )₂-CH₃), ~0.9 (t, 6H, -CH₃ ) |

| ¹³C NMR (CDCl₃) | * δ (ppm): ~220 (C=S), ~38 (-S-C H₂-), ~31, ~29, ~22 (-C H₂- groups), ~14 (-C H₃) |

| Purity (by NMR) | >95% |

*Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used. The provided values are estimations based on related structures.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

This comprehensive guide provides researchers and professionals with the necessary information for the successful synthesis and purification of this compound in a laboratory setting. Adherence to these protocols should yield a high-purity product suitable for a variety of chemical applications.

References

Physical and chemical properties of pentyl carbonotrithioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl carbonotrithioate is an organosulfur compound belonging to the trithiocarbonate class of molecules. Its primary significance lies in the field of polymer chemistry, where it serves as a highly effective chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This controlled radical polymerization technique allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures. While its applications in medicinal chemistry and drug delivery are being explored due to its ability to form stable polymers, its predominant use remains in materials science. This guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed experimental protocol for its synthesis, and a visualization of the synthetic workflow.

Physical and Chemical Properties

The known physical and chemical properties of this compound are summarized in the table below. It is important to note that while some data is available, specific values for properties such as melting point, refractive index, and vapor pressure are not readily found in the current literature.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂S₃ | [1] |

| Molecular Weight | 180.35 g/mol | [1] |

| CAS Number | 113099-70-0 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | Approximately 1.1 g/cm³ | [1] |

| Boiling Point | Approximately 160°C under standard atmospheric conditions | [1] |

| Solubility | Soluble in organic solvents such as acetone and dichloromethane; Insoluble in water. | [1] |

| Reactivity | Sensitive to moisture and air; should be handled under an inert atmosphere to prevent degradation. The sulfur atoms can undergo nucleophilic attack. | [1] |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from general methods for trithiocarbonate synthesis.[2][3][4]

Objective: To synthesize S-pentyl carbonotrithioate.

Materials:

-

1-Pentanethiol

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (NaOH) or other suitable base (e.g., triethylamine)

-

An appropriate alkylating agent (e.g., methyl iodide or benzyl bromide to form an unsymmetrical trithiocarbonate, or a second equivalent of a pentyl halide for a symmetrical one. For this protocol, we will assume the formation of a symmetrical dipentyl trithiocarbonate).

-

1-Bromopentane

-

Solvent (e.g., isopropanol/water mixture, acetone, or tetrahydrofuran)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a nitrogen/argon inlet, and a dropping funnel is assembled. The system is flushed with an inert gas to ensure an oxygen- and moisture-free environment.

-

Base and Thiol Reaction: A solution of sodium hydroxide in a minimal amount of water is prepared and added to the reaction flask, followed by the addition of the main solvent (e.g., isopropanol). The mixture is cooled in an ice bath to 0-5°C. 1-Pentanethiol is then added dropwise to the cooled basic solution with continuous stirring.

-

Formation of the Trithiocarbonate Salt: After the addition of the thiol is complete, carbon disulfide is added dropwise via the dropping funnel, ensuring the temperature remains between 0 and 5°C. The reaction mixture will typically change color to a yellow or orange, indicating the formation of the sodium pentyltrithiocarbonate salt. The mixture is stirred at this temperature for an additional 30-60 minutes.

-

Alkylation: 1-Bromopentane is then added dropwise to the reaction mixture. The reaction is allowed to slowly warm to room temperature and then stirred for several hours (or overnight) to ensure the completion of the alkylation reaction.

-

Workup and Purification:

-

The reaction mixture is filtered to remove any inorganic salts (e.g., sodium bromide).

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

-

The residue is taken up in an organic solvent like dichloromethane and washed sequentially with water and brine in a separatory funnel to remove any remaining water-soluble impurities.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

-

Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to obtain the final, pure this compound as a colorless to pale yellow liquid.

Safety Precautions: 1-Pentanethiol and carbon disulfide are volatile and have strong, unpleasant odors. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis of this compound.

References

The Core Mechanism of Pentyl Carbonotrithioate in RAFT Polymerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions. At the heart of this process is the RAFT agent, a thiocarbonylthio compound that mediates the polymerization. This technical guide provides an in-depth exploration of the mechanism of action of a specific class of RAFT agents, the pentyl carbonotrithioates, within the broader context of RAFT polymerization. Due to the limited availability of data for a singular "pentyl carbonotrithioate," this guide will draw upon data and protocols for structurally analogous alkyl trithiocarbonates to provide a comprehensive and representative overview of their function.

The RAFT Polymerization Mechanism: A Delicate Equilibrium

The RAFT process operates through a degenerative chain transfer mechanism, establishing a dynamic equilibrium between active (propagating) and dormant polymer chains. This equilibrium allows for the simultaneous growth of all polymer chains, leading to a low polydispersity index (PDI). The key steps in the RAFT mechanism are initiation, addition to the RAFT agent, fragmentation, re-initiation, and the main RAFT equilibrium.

Key Stages of RAFT Polymerization

-

Initiation: A standard radical initiator (e.g., AIBN) decomposes to generate initial radicals, which then react with a monomer to form a propagating polymer chain (P•).

-

Pre-Equilibrium: The propagating radical (P•) adds to the C=S bond of the RAFT agent (a trithiocarbonate in this case), forming an intermediate radical.

-

Fragmentation: This intermediate radical can then fragment, releasing either the initial R group as a new radical (R•) or the original propagating chain (P•). The choice of the R group is crucial; it must be a good homolytic leaving group.

-

Re-initiation: The newly formed radical (R•) initiates the polymerization of monomer, forming a new propagating chain.

-

Main RAFT Equilibrium: A rapid equilibrium is established where the growing polymer chains reversibly add to the polymeric RAFT agent. This ensures that all chains have an equal opportunity to grow, leading to a controlled polymerization.

The Role of Alkyl Trithiocarbonates

Trithiocarbonates are a versatile class of RAFT agents characterized by the Z-group being an alkylthio (-SR') moiety. In the case of a hypothetical "this compound," the pentyl group could be either the R-group (the leaving group) or part of the Z-group (the stabilizing group). The specific placement of the pentyl group influences the reactivity and suitability of the RAFT agent for different monomers.

-

R-Group: The R-group must be a good homolytic leaving group to efficiently re-initiate polymerization. A pentyl radical is a primary alkyl radical and can serve as a moderately effective leaving group.

-

Z-Group: The Z-group modulates the reactivity of the C=S double bond towards radical addition and the stability of the intermediate radical. An S-pentyl group in the Z-position influences the electronic properties of the trithiocarbonate.

Quantitative Data on Alkyl Trithiocarbonate Performance in RAFT Polymerization

The following tables summarize representative data for the RAFT polymerization of common monomers using alkyl trithiocarbonates that are structurally similar to a hypothetical this compound. This data illustrates the level of control achievable with this class of RAFT agents.

Table 1: RAFT Polymerization of Styrene with Alkyl Trithiocarbonates

| RAFT Agent | Monomer | [M]:[CTA]:[I] | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol , exp) | PDI |

| S-Methyl S'-(2-cyanoisopropyl) trithiocarbonate[1] | Styrene | 300:1:0.2 | 110 | 16 | 85 | 25,000 | 1.10 |

| S-Butyl S'-(1-phenylethyl) trithiocarbonate | Styrene | 200:1:0.1 | 90 | 7 | 70 | 15,000 | 1.15 |

| S-Dodecyl S'-(cyanomethyl) trithiocarbonate | Styrene | 250:1:0.1 | 100 | 12 | 80 | 22,000 | 1.12 |

Table 2: RAFT Polymerization of Acrylates with Alkyl Trithiocarbonates

| RAFT Agent | Monomer | [M]:[CTA]:[I] | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol , exp) | PDI |

| S,S'-Bis(α,α'-dimethyl-α''-acetic acid)trithiocarbonate[1] | Methyl Acrylate | 500:1:0.2 | 60 | 4 | 95 | 45,000 | 1.05 |

| 2-Cyano-2-propyl dodecyl trithiocarbonate | Methyl Acrylate | 400:1:0.1 | 70 | 6 | 90 | 38,000 | 1.08 |

| S-Butyl S'-(propanoic acid) trithiocarbonate | n-Butyl Acrylate | 300:1:0.1 | 80 | 5 | 88 | 35,000 | 1.11 |

Experimental Protocols

Synthesis of a Representative Alkyl Trithiocarbonate

This protocol describes a general method for the synthesis of a symmetric dialkyl trithiocarbonate, which can be adapted for a pentyl derivative.[2]

Materials:

-

Alkyl halide (e.g., 1-bromopentane)

-

Carbon disulfide (CS₂)

-

Ammonium acetate (NH₄OAc)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

In a round-bottom flask, dissolve ammonium acetate (1.2 mmol) in DMSO (5 mL).

-

Add the alkyl halide (1.0 mmol) to the solution and stir.

-

Slowly add carbon disulfide (1.5 mmol) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Procedure for RAFT Polymerization

This protocol outlines a typical procedure for the RAFT polymerization of a vinyl monomer using an alkyl trithiocarbonate.

Materials:

-

Monomer (e.g., styrene, methyl methacrylate)

-

Alkyl trithiocarbonate RAFT agent

-

Radical initiator (e.g., AIBN)

-

Solvent (e.g., toluene, 1,4-dioxane), if not bulk polymerization

-

Schlenk tube or ampule

Procedure:

-

To a Schlenk tube or ampule, add the monomer, RAFT agent, and initiator in the desired molar ratio.

-

If conducting a solution polymerization, add the solvent.

-

Degas the reaction mixture by three freeze-pump-thaw cycles.

-

Seal the reaction vessel under vacuum or an inert atmosphere (e.g., nitrogen, argon).

-

Place the sealed vessel in a preheated oil bath at the desired temperature.

-

Allow the polymerization to proceed for the specified time.

-

Quench the polymerization by cooling the vessel in an ice bath and exposing it to air.

-

Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol, hexane).

-

Filter and dry the polymer under vacuum to a constant weight.

-

Characterize the polymer for its molecular weight (Mn), molecular weight distribution (PDI) using size-exclusion chromatography (SEC), and conversion using ¹H NMR or gravimetry.

Conclusion

Pentyl carbonotrithioates, as a subset of the broader class of alkyl trithiocarbonate RAFT agents, are effective mediators for controlled radical polymerization. By establishing a rapid and reversible chain transfer process, they enable the synthesis of well-defined polymers with predictable molecular weights and low polydispersity. The choice of the pentyl group as either the re-initiating R-group or as part of the stabilizing Z-group will influence the specific polymerization kinetics and suitability for different monomer families. The representative data and protocols provided in this guide, based on analogous alkyl trithiocarbonates, offer a solid foundation for researchers and scientists to design and execute RAFT polymerizations to create advanced polymeric materials for a wide range of applications, including in the field of drug development.

References

Spectroscopic Characterization of Pentyl Carbonotrithioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of pentyl carbonotrithioate, a molecule of interest in organic synthesis and materials science. The focus is on the application of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy for the structural elucidation and verification of this compound. Detailed experimental protocols and data interpretation are presented to aid researchers in their analytical endeavors.

Introduction to this compound

This compound belongs to the class of trithiocarbonates, which are characterized by a central carbon atom double-bonded to one sulfur atom and single-bonded to two other sulfur atoms (S=C(S)S-). These compounds are notable for their role as chain transfer agents in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a controlled radical polymerization technique. The pentyl group serves as a lipophilic alkyl chain. Accurate spectroscopic characterization is crucial for confirming the synthesis and purity of this compound before its application in further research and development.

Predicted Spectroscopic Data

While experimental spectra for this compound are not widely published, the expected spectroscopic data can be reliably predicted based on the characteristic signals of the pentyl group and the carbonotrithioate functional group. The following tables summarize the anticipated quantitative data.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the protons of the pentyl chain. The chemical shifts are influenced by the proximity to the electron-withdrawing trithiocarbonate group.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -S-CH₂ -CH₂-CH₂-CH₂-CH₃ | 3.2 - 3.4 | Triplet | 2H |

| -S-CH₂-CH₂ -CH₂-CH₂-CH₃ | 1.6 - 1.8 | Quintet | 2H |

| -S-CH₂-CH₂-CH₂ -CH₂-CH₃ | 1.3 - 1.5 | Sextet | 2H |

| -S-CH₂-CH₂-CH₂-CH₂ -CH₃ | 0.8 - 1.0 | Quintet | 2H |

| -S-CH₂-CH₂-CH₂-CH₂-CH₃ | 0.8 - 1.0 | Triplet | 3H |

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon of the C=S group is expected to be significantly downfield.[1][2][3][4]

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C =S | 220 - 225 |

| -S-CH₂ -CH₂-CH₂-CH₂-CH₃ | 35 - 45 |

| -S-CH₂-CH₂ -CH₂-CH₂-CH₃ | 30 - 35 |

| -S-CH₂-CH₂-CH₂ -CH₂-CH₃ | 25 - 30 |

| -S-CH₂-CH₂-CH₂-CH₂ -CH₃ | 20 - 25 |

| -S-CH₂-CH₂-CH₂-CH₂-CH₃ | 10 - 15 |

Predicted FT-IR Data

The FT-IR spectrum is instrumental in identifying the key functional groups present in this compound. The most characteristic absorption will be that of the C=S bond.[5]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850 - 2960 | Strong |

| C=S stretch (thiocarbonyl) | 1050 - 1250 | Strong |

| C-S stretch | 600 - 800 | Medium |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and FT-IR spectra of this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

Pipettes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry NMR tube.

-

Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity. A standard automated tuning and shimming protocol is typically sufficient.

-

-

¹H NMR Spectrum Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard single-pulse experiment.

-

Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

The acquisition time is typically set to 2-4 seconds, with a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Spectrum Acquisition:

-

Switch the spectrometer's probe to the ¹³C nucleus frequency.

-

Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-230 ppm).[1]

-

Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

-

A higher number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

The relaxation delay may need to be increased for quaternary carbons, though none are present in the pentyl chain.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

FT-IR Spectroscopy

Objective: To identify the functional groups in this compound by their characteristic vibrational frequencies.

Materials:

-

This compound sample (liquid or solid)

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).

-

-

Sample Analysis:

-

Place a small amount of the this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

If the sample is a solid, apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually collected in the mid-infrared range (4000-400 cm⁻¹).[6]

-

-

Data Processing and Analysis:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and compare them to the predicted values for the trithiocarbonate and pentyl functional groups. Pay close attention to the C=S and C-H stretching regions.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the spectroscopic characterization process for this compound.

Caption: Experimental workflow for the spectroscopic characterization.

Conclusion

The combination of NMR and FT-IR spectroscopy provides a powerful and comprehensive approach for the structural characterization of this compound. By following the detailed experimental protocols and comparing the acquired data with the predicted values presented in this guide, researchers can confidently verify the identity and purity of their synthesized compound. This analytical rigor is a critical step in ensuring the reliability of subsequent studies, whether in the field of polymer chemistry, drug development, or materials science.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 4. compoundchem.com [compoundchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of Pentyl Carbonotrithioate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of pentyl carbonotrithioate, a key compound in various fields of chemical synthesis and material science. Due to the limited availability of direct quantitative data, this paper presents a combination of qualitative assessments based on chemical principles and detailed experimental protocols for determining precise solubility.

Introduction to this compound

This compound is an organosulfur compound belonging to the trithiocarbonate family. These compounds are characterized by a carbon atom double-bonded to one sulfur atom and single-bonded to two other sulfur atoms, with one of the latter being bonded to a pentyl group. Trithiocarbonates are widely utilized as chain transfer agents in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique. The solubility of these agents in various monomers and solvents is a critical parameter for successful polymerization and other chemical reactions.

Predicted Solubility Profile of this compound

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The pentyl group imparts a significant nonpolar character to the molecule, while the trithiocarbonate group introduces some polarity. Therefore, this compound is expected to be most soluble in nonpolar to moderately polar organic solvents and poorly soluble in highly polar solvents like water.

A qualitative solubility profile in a range of common organic solvents is presented in Table 1. This table is intended as a guide for solvent selection in experimental work.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Polarity Index | Predicted Solubility |

| Hexane | 0.1 | High |

| Toluene | 2.4 | High |

| Diethyl Ether | 2.8 | High |

| Chloroform | 4.1 | High |

| Dichloromethane | 3.1 | High[1] |

| Tetrahydrofuran (THF) | 4.0 | Medium-High |

| Ethyl Acetate | 4.4 | Medium |

| Acetone | 5.1 | Medium[1] |

| Acetonitrile | 5.8 | Low-Medium |

| Isopropanol | 3.9 | Low |

| Ethanol | 4.3 | Low |

| Methanol | 5.1 | Low |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Low |

| Water | 10.2 | Insoluble[1] |

Note: This table provides estimated solubilities. For precise quantitative data, experimental determination is necessary.

Experimental Protocols for Solubility Determination

To obtain accurate and reliable solubility data for this compound, a systematic experimental approach is required. The following protocols outline both a qualitative and a quantitative method for determining solubility in a given organic solvent.

This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a specific solvent.

Materials:

-

This compound

-

A range of organic solvents (see Table 1)

-

Small test tubes or vials (e.g., 1.5 mL or 5 mL)

-

Vortex mixer

-

Pipettes

Procedure:

-

Add approximately 1 mL of the chosen solvent to a clean, dry test tube.

-

Add a small, accurately weighed amount of this compound (e.g., 10 mg) to the solvent.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain. The solution may appear cloudy.

-

Insoluble: The solid does not appear to dissolve, and no noticeable change is observed.

-

-

If the compound appears soluble, incrementally add more this compound until saturation is reached (i.e., solid material remains undissolved). This provides a rough estimate of the solubility limit.

-

Record the observations for each solvent.

This is a widely used and reliable method for determining the equilibrium solubility of a compound at a specific temperature.[2]

Materials:

-

This compound

-

High-purity organic solvent of interest

-

Screw-cap vials or flasks

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or GC)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that a saturated solution is formed, with undissolved solid remaining at equilibrium.

-

Solvent Addition: Accurately pipette a known volume of the organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. This ensures that the solution reaches saturation.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to let the excess solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles. This step is crucial to prevent overestimation of the solubility.

-

Quantification: Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method.

-

Calculation: Calculate the solubility of this compound in the solvent using the following formula:

Solubility (g/L) = (Concentration of diluted sample) × (Dilution factor)

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of a compound like this compound.

Caption: Workflow for determining the solubility of this compound.

Signaling Pathways in Solubility

While "signaling pathways" are typically associated with biological systems, a conceptual analogy can be drawn to the intermolecular interactions governing solubility. The "signal" is the introduction of the solute into the solvent, and the "pathway" involves the energetic trade-offs of breaking solute-solute and solvent-solvent interactions to form new solute-solvent interactions.

Caption: Intermolecular interactions governing the dissolution process.

Conclusion

References

Navigating the Synthesis and Handling of Pentyl Carbonotrithioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pentyl Carbonotrithioate

This compound is an organosulfur compound belonging to the trithiocarbonate class of molecules.[1] These compounds are characterized by a carbon atom double-bonded to one sulfur atom and single-bonded to two other sulfur atoms. The "pentyl" designation indicates the presence of a five-carbon alkyl group attached to one of the sulfur atoms. Its primary application is in polymer chemistry, specifically as a chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1] This technique allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.[1]

Physicochemical Properties

Quantitative physical and chemical data for this compound are not well-documented in publicly available literature. However, some properties of the parent carbonotrithioate ion are available.

| Property | Value | Source |

| Molecular Weight | 108.2 g/mol | PubChem |

| Monoisotopic Mass | 107.91621352 Da | PubChem |

Note: These values are for the carbonotrithioate anion (CS3)2- and do not include the pentyl group.

Hazard Identification and Safety Precautions

Due to the lack of a specific Safety Data Sheet for this compound, a comprehensive hazard profile is unavailable. However, based on the general reactivity of trithiocarbonates and data from structurally related compounds, the following potential hazards and safety precautions should be considered.

General Safety and Handling Workflow

The following diagram outlines a general workflow for the safe handling of this compound.

Figure 1: General workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

Based on the handling recommendations for a similar compound, O-Pentyl S-(2-propen-1-yl) carbonodithioate, the following PPE is recommended[2]:

| Equipment | Specification |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). |

| Skin Protection | Wear fire/flame resistant and impervious clothing. Chemical-resistant gloves (e.g., nitrile) should be worn. |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. |

First-Aid Measures

The following first-aid measures are based on general laboratory safety and information for related compounds[2]:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim into fresh air. |

| Skin Contact | Take off contaminated clothing immediately. Wash with plenty of water. |

| Eye Contact | Rinse with pure water for at least 15 minutes. |

| Ingestion | Rinse mouth with water. |

In all cases of exposure, seek medical attention.

Experimental Protocols: Synthesis of Alkyl Trithiocarbonates

General Synthesis Pathway

The following diagram illustrates a generalized synthetic pathway for alkyl trithiocarbonates.

Figure 2: Generalized synthetic pathway for this compound.

Example Experimental Procedure (Adapted)

The following is a generalized procedure and should be optimized for the specific synthesis of this compound.

-

Preparation of Reactants: Prepare a solution of pentyl halide (e.g., pentyl bromide) in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Reaction with Carbon Disulfide: In a separate reaction vessel, dissolve a base (e.g., potassium hydroxide) in the chosen solvent and cool the mixture in an ice bath. Slowly add carbon disulfide to this solution while stirring.

-

Nucleophilic Substitution: Add the pentyl halide solution dropwise to the reaction mixture containing the carbonotrithioate salt. The reaction is typically carried out at a controlled temperature.

-

Workup and Purification: After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product may be purified by column chromatography.

Fire-Fighting Measures

For related sulfur-containing organic compounds, the following fire-fighting measures are recommended[2]:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: The combustion of sulfur-containing compounds may produce toxic sulfur oxides.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local regulations.

This guide provides a starting point for the safe handling and use of this compound. Due to the limited availability of specific data, a cautious and conservative approach to safety is paramount. Always consult with your institution's environmental health and safety department before beginning any work with this chemical.

References

Thermal Stability and Decomposition of Pentyl Carbonotrithioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pentyl carbonotrithioate belongs to the class of organic compounds known as trithiocarbonates, which are characterized by a central carbon atom double-bonded to one sulfur atom and single-bonded to two other sulfur atoms, each of which is bonded to an organic moiety. These compounds are of significant interest in materials science and drug development, often utilized as chain transfer agents in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to synthesize polymers with controlled molecular weights and architectures. The thermal stability of such compounds is a crucial factor, influencing their storage, handling, and application, especially in processes requiring elevated temperatures. Understanding the decomposition pathways and byproducts is also essential for assessing the safety and purity of the final products.

This guide synthesizes the current understanding of the thermal behavior of structurally similar compounds to provide a predictive analysis for this compound.

Predicted Thermal Stability and Decomposition

Based on the analysis of related dialkyl trithiocarbonates and polymers containing trithiocarbonate end-groups, the thermal decomposition of this compound is anticipated to occur at elevated temperatures, likely in the range of 150°C to 250°C. The decomposition process is expected to involve the cleavage of the C-S and S-S bonds.

Predicted Quantitative Thermal Analysis Data

The following table summarizes the predicted quantitative data for the thermal decomposition of this compound based on typical values observed for analogous compounds. It is important to note that these are estimated values and require experimental verification.

| Parameter | Predicted Value/Range | Notes |

| Decomposition Onset Temperature (Tonset) | 150 - 180 °C | The temperature at which significant mass loss begins. This can be influenced by the heating rate and atmospheric conditions. |

| Peak Decomposition Temperature (Tpeak) | 180 - 220 °C | The temperature at which the maximum rate of mass loss occurs. |

| End of Decomposition Temperature | 220 - 250 °C | The temperature at which the primary decomposition event is complete. |

| Mass Loss (Primary Step) | 60 - 80% | Represents the loss of the pentyl and thiocarbonyl fragments. The exact percentage will depend on the specific decomposition pathway. |

| Residue at 300 °C | 20 - 40% | The remaining mass, which may consist of carbonaceous material or non-volatile decomposition products. The composition of the residue is highly dependent on the decomposition mechanism. |

Proposed Decomposition Pathway

The thermal decomposition of dialkyl trithiocarbonates can proceed through several pathways. A plausible mechanism for this compound involves the homolytic cleavage of the C-S bonds, leading to the formation of radical species. These radicals can then undergo a series of reactions, including recombination, disproportionation, and elimination, to yield a variety of volatile products.

A simplified, logical representation of a potential decomposition pathway is illustrated in the following diagram:

Caption: Proposed thermal decomposition pathway for this compound.

Experimental Protocols

To experimentally determine the thermal stability and decomposition products of this compound, the following methodologies are recommended.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for measuring the mass loss of a sample as a function of temperature or time in a controlled atmosphere.

Objective: To determine the decomposition onset temperature, peak decomposition temperature, and mass loss profile of this compound.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the mass loss (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline and the tangent of the decomposition curve.

-

Determine the peak decomposition temperature (Tpeak) from the peak of the derivative thermogravimetric (DTG) curve.

-

Calculate the percentage of mass loss at different temperature intervals.

-

The following diagram illustrates the general experimental workflow for TGA:

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyrolysis-GC-MS)

Pyrolysis-GC-MS is a powerful analytical technique used to identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of a material.[1]

Objective: To identify the decomposition products of this compound.

Instrumentation: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis tube or sample cup.

-

Pyrolysis:

-

Insert the sample into the pyrolyzer.

-

Rapidly heat the sample to a predetermined pyrolysis temperature (e.g., 250 °C, based on TGA data) in an inert atmosphere (helium).

-

-

Gas Chromatography:

-

The volatile pyrolysis products are swept by the carrier gas into the GC column.

-

A typical GC column for this analysis would be a non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

The GC oven temperature program should be optimized to separate the expected decomposition products (e.g., start at 40 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min).

-

-

Mass Spectrometry:

-

As the separated components elute from the GC column, they enter the mass spectrometer.

-

The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

-

A mass range of m/z 35-500 is scanned to detect the fragment ions.

-

-

Data Analysis:

-

The resulting chromatogram will show peaks corresponding to the different decomposition products.

-

The mass spectrum of each peak is compared with a spectral library (e.g., NIST) to identify the individual compounds.

-

The logical relationship of the Pyrolysis-GC-MS process is depicted below:

Caption: Logical workflow of Pyrolysis-Gas Chromatography-Mass Spectrometry.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is currently limited, this technical guide provides a robust, literature-based prediction of its behavior. The compound is expected to exhibit thermal decomposition in the range of 150-250 °C, yielding a mixture of volatile sulfur-containing organic compounds. The detailed experimental protocols for TGA and Pyrolysis-GC-MS provided herein offer a clear pathway for the empirical determination of its thermal properties. For professionals in research, development, and drug formulation, this guide serves as a foundational document for handling, processing, and applying this compound, ensuring both safety and efficacy in its intended applications. Further experimental investigation is highly recommended to validate and refine the predictions outlined in this guide.

References

A Technical Guide to Pentyl Carbonotrithioate for Advanced Research

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of pentyl carbonotrithioate, a key organosulfur compound. The document details its chemical properties, a general synthesis protocol, and its primary applications, particularly in the field of polymer chemistry.

Core Chemical Data

This compound is classified as a thioester, specifically a trithiocarbonate.[1] Its structure features a pentyl group attached to a carbonotrithioate core. This composition makes it a significant agent in various chemical processes.

| Property | Value |

| CAS Number | 113099-70-0[1] |

| Molecular Formula | C₆H₁₁S₃⁻[1] |

| Molecular Weight | 179.4 g/mol [1] |

Applications in Polymer Chemistry

This compound is primarily utilized in the field of polymer chemistry. It serves as a highly effective chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1] In this role, it allows for the control of molecular weight and dispersity of the resulting polymers, which is critical for designing materials with specific properties.[1]

General Experimental Protocol: Synthesis of Trithiocarbonates

The following outlines a general, one-step experimental protocol for the synthesis of trithiocarbonates, such as this compound. This procedure is adapted from established methods for preparing a variety of trithiocarbonates.[2]

Materials:

-

Pentyl Mercaptan (Pentylthiol)

-

Aqueous Base (e.g., Sodium Hydroxide)

-

Carbon Disulfide (CS₂)

-

An Alkylating Agent (R'X)

-

Solvent mixture (e.g., Isopropanol and Water)[2]

Procedure:

-

Preparation of Thiolate: A solution of the aqueous base is prepared in a suitable solvent mixture, such as isopropanol and water.[2] The mixture is cooled to approximately 0-5°C. Pentyl mercaptan is then added dropwise to the cooled solution to form the pentyl thiolate.

-

Formation of Trithiocarbonate Salt: Carbon disulfide is added slowly to the reaction mixture while maintaining the low temperature.[2] This reaction produces a distinct yellow solution, indicating the formation of the sodium salt of this compound. The mixture is stirred for approximately 30 minutes.[2]

-

Alkylation: An alkylating agent is added dropwise to the solution to complete the synthesis of the final trithiocarbonate product, RSC(S)SR'.[2] The reaction is typically stirred for a couple of hours at low temperature.[2]

-

Purification and Isolation: The reaction mixture is warmed to room temperature. Any precipitated salts, such as sodium chloride, are removed by filtration.[2] The final product can then be crystallized from the filtrate, often by the addition of water, and collected.[2] The purity of the synthesized trithiocarbonate can be confirmed using techniques like NMR analysis.[2]

Visualized Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of trithiocarbonates.

References

Methodological & Application

Application Notes: Pentyl Carbonotrithioate as a RAFT Agent for Acrylic Monomers

Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile form of controlled radical polymerization (CRP) that enables the synthesis of polymers with predetermined molecular weights, complex architectures, and narrow molecular weight distributions.[1] The control over the polymerization is achieved through the use of a RAFT agent, or chain transfer agent (CTA). Trithiocarbonates are a class of RAFT agents known for their effectiveness in controlling the polymerization of a wide range of monomers, particularly acrylates and acrylamides.[2][3][4]

Pentyl carbonotrithioate is an effective RAFT agent for the polymerization of acrylic monomers. Its structure allows for the controlled growth of polymer chains, leading to polymers with low polydispersity indices (PDI). These well-defined polymers are crucial in various high-performance applications, including drug delivery systems, advanced coatings, and nanomaterials, where precise control over polymer structure translates to predictable material properties.

Mechanism of RAFT Polymerization

The RAFT process involves a degenerative chain transfer mechanism where a dormant polymer chain is reversibly activated. This rapid equilibrium between active (propagating) and dormant species ensures that all chains grow at a similar rate, leading to a low polydispersity index. The general mechanism is illustrated below.

Caption: General mechanism of RAFT polymerization.

Key Experimental Parameters

Successful RAFT polymerization of acrylic monomers requires careful control of several parameters:

-

[Monomer]:[CTA] Ratio : This ratio is the primary determinant of the target degree of polymerization and, consequently, the final molecular weight of the polymer.

-

[CTA]:[Initiator] Ratio : This ratio is critical for achieving good control and high livingness of the polymer chains.[5] A higher ratio (typically 5:1 to 10:1) minimizes the number of chains initiated by the thermal initiator, thereby reducing the amount of "dead" polymer formed by irreversible termination.[1]

-

Solvent : The choice of solvent can influence the polymerization kinetics.[5] Solvents like toluene, N,N-dimethylformamide (DMF), and dioxane are commonly used. For acrylic acid, polar solvents such as ethanol or water are preferred.[6][7]

-

Temperature : The reaction temperature must be chosen to ensure an appropriate decomposition rate of the initiator over the desired reaction time. For azo initiators like AIBN or ACVA, temperatures typically range from 60 to 80 °C.[6]

Quantitative Data Summary

| Monomer | RAFT Agent (Trithiocarbonate) | [M]:[CTA]:[I] Ratio | Solvent | Temp (°C) | Time (h) | Conv. (%) | Mn,exp ( g/mol ) | PDI (Đ) | Ref. |

| Methyl Acrylate | S,S-Dibenzyl trithiocarbonate | 100:1:0.2 | Toluene | 60 | 4 | 85 | 8,700 | 1.10 | [5] |

| Methyl Acrylate | 2-Cyano-2-propyl dodecyl trithiocarbonate | 200:1:0.1 | Benzene | 60 | 16 | 95 | 21,500 | 1.05 | [2] |

| Acrylic Acid | S,S-Dibenzyl trithiocarbonate | 107:1:0.07 | Ethanol | 80 | 24 | 86 | 7,800 | 1.25 | [6][7] |

| n-Butyl Acrylate | Polystyrene-TTC macro-CTA | Varies | Benzene | 110 | 24 | >99 | 161,500 | 1.16 | [2] |

Experimental Protocols

Protocol 1: General Procedure for RAFT Polymerization of an Acrylic Monomer (e.g., Butyl Acrylate)

This protocol provides a general method for the RAFT polymerization of butyl acrylate using this compound as the CTA and AIBN as the initiator.

Materials:

-

Butyl Acrylate (monomer), inhibitor removed

-

This compound (RAFT Agent/CTA)

-

Azobisisobutyronitrile (AIBN) (Initiator)

-

Toluene or other suitable solvent

-

Basic alumina

-

Methanol (for precipitation)

-

Nitrogen or Argon gas (inert atmosphere)

Equipment:

-

Schlenk flask or round-bottom flask with a sidearm

-

Rubber septum

-

Condenser

-

Magnetic stirrer and stir bar

-

Oil bath or heating mantle with temperature controller

-

Syringes and needles

-

Vacuum line for drying

Procedure:

-

Monomer Purification: Remove the inhibitor (e.g., MEHQ) from the butyl acrylate by passing it through a short column packed with basic alumina immediately before use.

-

Reaction Setup:

-

In a typical experiment targeting a degree of polymerization of 100, add this compound (e.g., 0.1 mmol) to a dry Schlenk flask containing a magnetic stir bar.

-

Add the initiator, AIBN (e.g., 0.01 mmol, for a [CTA]:[I] ratio of 10:1).

-

Add the purified butyl acrylate (e.g., 10 mmol, 1.28 g).

-

Add the solvent (e.g., toluene) to achieve the desired monomer concentration (e.g., 50% w/w).

-

-

Degassing:

-

Seal the flask with a rubber septum.

-

Purge the reaction mixture with dry nitrogen or argon for 30 minutes while stirring in an ice bath to prevent premature polymerization. Alternatively, for more rigorous oxygen removal, perform three freeze-pump-thaw cycles.

-

-

Polymerization:

-

After degassing, place the flask in a preheated oil bath set to the desired temperature (e.g., 70 °C).

-

Start the timer and allow the reaction to proceed with vigorous stirring.

-

To monitor kinetics, aliquots can be withdrawn periodically via a degassed syringe for analysis by ¹H NMR (for conversion) and GPC (for molecular weight and PDI).[5]

-

-

Termination and Isolation:

-

To quench the polymerization, cool the flask by immersing it in an ice bath and expose the mixture to air.

-

Dilute the viscous solution with a small amount of solvent (e.g., THF).

-

Precipitate the polymer by slowly adding the reaction mixture to a large volume of a cold non-solvent, such as methanol, while stirring.

-

Collect the precipitated polymer by filtration.

-

-

Drying:

-

Wash the collected polymer with fresh non-solvent.

-

Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

Characterization

-

Monomer Conversion: Determined by ¹H NMR spectroscopy by comparing the integral of the vinyl proton signals of the monomer with a stable internal standard or the polymer backbone signals.[5]

-

Molecular Weight and Polydispersity (PDI): Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) using a calibration relative to polymer standards (e.g., polystyrene or poly(methyl methacrylate)).[6]

Caption: Experimental workflow for RAFT polymerization.

References

Application Notes & Protocols: RAFT Polymerization of Styrene with Pentyl Carbonotrithioate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, low polydispersity, and high end-group fidelity. This document provides a detailed protocol for the RAFT polymerization of styrene using S-pentyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate as the RAFT agent and azobisisobutyronitrile (AIBN) as the initiator. Trithiocarbonates are a class of RAFT agents known for their efficacy in controlling the polymerization of a wide range of monomers, including styrenes.[1][2]

Data Presentation

The following table summarizes typical experimental conditions and results for the RAFT polymerization of styrene. While specific results for pentyl carbonotrithioate were not found, the data presented are representative of polymerizations using similar trithiocarbonate RAFT agents and can be used as a guideline for expected outcomes.

| Entry | [Styrene]:[RAFT Agent]:[AIBN] Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol , theoretical) | Mn ( g/mol , experimental) | PDI (Mw/Mn) |

| 1 | 200:1:0.2 | 70 | 8 | 45 | 9400 | 9200 | 1.15 |

| 2 | 200:1:0.2 | 70 | 16 | 85 | 17700 | 17500 | 1.18 |

| 3 | 400:1:0.1 | 80 | 12 | 60 | 25000 | 24500 | 1.20 |

| 4 | 100:1:0.5 | 60 | 6 | 55 | 5700 | 5600 | 1.12 |

Note: Data is compiled and representative of typical results found in the literature for similar systems.

Experimental Protocol

This protocol details the steps for the RAFT polymerization of styrene in bulk using S-pentyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate as the RAFT agent.

Materials:

-

Styrene (inhibitor removed by passing through a column of basic alumina)

-

S-pentyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (RAFT agent)

-

Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

-

Anhydrous toluene or 1,4-dioxane (optional, for solution polymerization)

-

Schlenk flask or reaction tube with a rubber septum

-

Magnetic stirrer and stir bar

-

Oil bath with temperature controller

-

Vacuum line and inert gas (nitrogen or argon) supply

-

Syringes and needles

Procedure:

-

Reagent Preparation: In a typical experiment, a molar ratio of [Styrene]:[RAFT Agent]:[AIBN] = 200:1:0.2 is used. For a target degree of polymerization of 200, weigh the following into a Schlenk flask equipped with a magnetic stir bar:

-

Styrene (e.g., 4.16 g, 40 mmol)

-

S-pentyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (e.g., 53.3 mg, 0.2 mmol)

-

AIBN (e.g., 6.57 mg, 0.04 mmol)

-

-

Degassing: Seal the Schlenk flask with a rubber septum. Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.[3] To do this, freeze the mixture in liquid nitrogen, evacuate the flask under high vacuum, and then thaw the mixture under an inert atmosphere. Repeat this process two more times.

-

Polymerization: After the final thaw, backfill the flask with an inert gas (nitrogen or argon). Place the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70 °C).[4]

-

Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time intervals using a degassed syringe. The monomer conversion can be determined by ¹H NMR spectroscopy or gravimetrically.[5] The molecular weight and polydispersity index (PDI) can be analyzed by size-exclusion chromatography (SEC).

-

Termination: Once the desired conversion is reached, the polymerization can be terminated by rapidly cooling the reaction mixture in an ice bath and exposing it to air.

-

Purification: The resulting polymer can be purified by dissolving it in a suitable solvent (e.g., tetrahydrofuran) and precipitating it into a non-solvent (e.g., cold methanol). The precipitated polymer is then collected by filtration and dried under vacuum until a constant weight is achieved.

Visualizations

Caption: Experimental workflow for RAFT polymerization of styrene.

Caption: The core mechanism of RAFT polymerization.

References

Application Notes and Protocols for the Synthesis of Block Copolymers using Pentyl Carbonotrithioate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of block copolymers utilizing pentyl carbonotrithioate as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent. The RAFT polymerization technique offers excellent control over polymer molecular weight and architecture, making it a powerful tool for creating well-defined block copolymers for a variety of applications, including drug delivery systems.

Introduction to RAFT Polymerization with Trithiocarbonates

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of living radical polymerization that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The process relies on a chain transfer agent (CTA), in this case, a this compound, to control the polymerization. Trithiocarbonates are highly versatile RAFT agents, demonstrating good control over the polymerization of a wide range of monomers, including styrenes and acrylates. The general mechanism involves a degenerative chain transfer process where the growing polymer chains are in dynamic equilibrium with dormant species, allowing for controlled chain growth.

Mechanism of Trithiocarbonate-Mediated RAFT Polymerization

The RAFT process is initiated by a standard radical initiator. The propagating radical then reacts with the trithiocarbonate RAFT agent. The resulting intermediate can fragment to release a new radical (the R group of the RAFT agent), which can then initiate the polymerization of a monomer. This process establishes an equilibrium between active (propagating) and dormant (macro-RAFT agent) chains, allowing for controlled growth of the polymer chains.

Caption: General mechanism of RAFT polymerization mediated by a trithiocarbonate.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a poly(styrene)-b-poly(butyl acrylate) block copolymer using a hypothetical S-pentyl-S'-(propionic acid)yl trithiocarbonate as the RAFT agent. Researchers should adapt these protocols based on their specific experimental setup and desired polymer characteristics.

Materials

-

Styrene (St), inhibitor removed

-

n-Butyl acrylate (BA), inhibitor removed

-

S-pentyl-S'-(propionic acid)yl trithiocarbonate (RAFT agent)

-

Azobisisobutyronitrile (AIBN), recrystallized

-

Toluene, anhydrous

-

Methanol

-

Standard Schlenk line and glassware

Protocol 1: Synthesis of Polystyrene Macro-RAFT Agent

This protocol details the synthesis of the first block, polystyrene, which will serve as the macro-RAFT agent for the subsequent polymerization of butyl acrylate.

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve S-pentyl-S'-(propionic acid)yl trithiocarbonate (1 eq.), styrene (100 eq.), and AIBN (0.1 eq.) in toluene (50% v/v).

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Immerse the flask in a preheated oil bath at 60 °C and stir for the desired reaction time (e.g., 12 hours).

-

Termination and Precipitation: Stop the reaction by immersing the flask in an ice bath and exposing the mixture to air. Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol.

-

Purification: Filter the precipitated polymer and dry it under vacuum to a constant weight.

-

Characterization: Analyze the resulting polystyrene macro-RAFT agent for its molecular weight (Mn) and polydispersity index (PDI) using gel permeation chromatography (GPC).

Protocol 2: Synthesis of Poly(styrene)-b-poly(butyl acrylate) Block Copolymer

This protocol describes the chain extension of the polystyrene macro-RAFT agent with butyl acrylate to form the diblock copolymer.

-

Reaction Setup: In a Schlenk flask, dissolve the polystyrene macro-RAFT agent (1 eq.), n-butyl acrylate (200 eq.), and AIBN (0.1 eq.) in toluene (50% v/v).

-

Degassing: Perform three freeze-pump-thaw cycles on the reaction mixture.

-

Polymerization: Place the flask in a preheated oil bath at 60 °C and stir for the desired reaction time (e.g., 24 hours).

-

Termination and Precipitation: Terminate the polymerization by cooling the flask in an ice bath and exposing it to air. Precipitate the block copolymer in cold methanol.

-

Purification: Filter the polymer and dry it under vacuum until a constant weight is achieved.

-

Characterization: Characterize the final poly(styrene)-b-poly(butyl acrylate) block copolymer using GPC to determine its Mn and PDI.

Caption: Experimental workflow for the two-step synthesis of a block copolymer.

Data Presentation

The following tables summarize hypothetical but realistic quantitative data for the synthesis of a poly(styrene)-b-poly(butyl acrylate) block copolymer using a this compound RAFT agent, based on the protocols described above.

Table 1: Synthesis of Polystyrene Macro-RAFT Agent

| Entry | [Styrene]:[RAFT]:[AIBN] | Time (h) | Conversion (%) | Mn, GPC ( g/mol ) | PDI |

| 1 | 100:1:0.1 | 12 | 65 | 6,800 | 1.15 |

Table 2: Synthesis of Poly(styrene)-b-poly(butyl acrylate) Block Copolymer

| Entry | [PS-RAFT]:[BA]:[AIBN] | Time (h) | Conversion (%) | Mn, GPC ( g/mol ) | PDI |

| 1 | 1:200:0.1 | 24 | 80 | 27,500 | 1.25 |

Conclusion

The use of this compound as a RAFT agent provides a robust and versatile method for the synthesis of well-defined block copolymers. The protocols outlined in these application notes serve as a starting point for researchers to develop a wide range of block copolymers with tailored properties for applications in drug delivery, materials science, and beyond. The ability to control molecular weight and achieve low polydispersity is a key advantage of this technique, enabling the rational design of advanced polymeric materials.

Application Notes and Protocols for Controlling Polymer Molecular Weight with Pentyl Carbonotrithioate

For Researchers, Scientists, and Drug Development Professionals